molecular formula C23H33O5- B3263160 11-Acetoxy-delta(8)-tetrahydrocannabinol CAS No. 36871-18-8

11-Acetoxy-delta(8)-tetrahydrocannabinol

Cat. No.: B3263160
CAS No.: 36871-18-8
M. Wt: 389.5 g/mol
InChI Key: POCMZFQSGUWCAZ-QVSFKUMNSA-M
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Description

11-Acetoxy-delta(8)-tetrahydrocannabinol is a synthetic cannabinoid derivative. It is structurally related to delta(8)-tetrahydrocannabinol, a naturally occurring compound found in the cannabis plant. This compound is of interest due to its potential therapeutic properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Acetoxy-delta(8)-tetrahydrocannabinol typically involves the acetylation of delta(8)-tetrahydrocannabinol. The process begins with the extraction of delta(8)-tetrahydrocannabinol from cannabis or its synthetic production. The acetylation reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically conducted under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors. The product is then purified using techniques such as chromatography to obtain a high-purity compound suitable for research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions

11-Acetoxy-delta(8)-tetrahydrocannabinol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Hydroxylated derivatives of this compound.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the acetoxy group.

Scientific Research Applications

11-Acetoxy-delta(8)-tetrahydrocannabinol has several scientific research applications:

    Chemistry: Used as a reference compound in analytical studies and for the synthesis of other cannabinoid derivatives.

    Biology: Studied for its interaction with cannabinoid receptors and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including pain relief, anti-inflammatory properties, and neuroprotective effects.

    Industry: Utilized in the development of cannabinoid-based pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

11-Acetoxy-delta(8)-tetrahydrocannabinol exerts its effects primarily through interaction with the endocannabinoid system. It binds to cannabinoid receptors (CB1 and CB2) in the body, modulating various physiological processes. The binding to these receptors influences neurotransmitter release, leading to effects such as pain relief and anti-inflammatory responses. The exact molecular pathways involved are still under investigation, but they likely involve modulation of cyclic AMP levels and activation of mitogen-activated protein kinase pathways.

Comparison with Similar Compounds

Similar Compounds

    Delta(8)-tetrahydrocannabinol: The parent compound, naturally occurring in cannabis.

    Delta(9)-tetrahydrocannabinol: Another major cannabinoid with psychoactive properties.

    11-Hydroxy-delta(8)-tetrahydrocannabinol: A metabolite of delta(8)-tetrahydrocannabinol.

Uniqueness

11-Acetoxy-delta(8)-tetrahydrocannabinol is unique due to its acetoxy functional group, which can influence its pharmacokinetic properties and interaction with cannabinoid receptors. This modification can potentially enhance its stability and bioavailability compared to its parent compound, delta(8)-tetrahydrocannabinol.

Properties

IUPAC Name

2-[(6aR,10aR)-1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-4-5-6-7-15-10-18(25)21-16-12-23(14-24,13-20(26)27)9-8-17(16)22(2,3)28-19(21)11-15/h10-11,16-17,24-25H,4-9,12-14H2,1-3H3,(H,26,27)/p-1/t16-,17-,23?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCMZFQSGUWCAZ-QVSFKUMNSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)(CC(=O)[O-])CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3CC(CC[C@H]3C(OC2=C1)(C)C)(CC(=O)[O-])CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33O5-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190354
Record name 11-Acetoxy-delta(8)-tetrahydrocannabinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36871-18-8
Record name 11-Acetoxy-delta(8)-tetrahydrocannabinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036871188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Acetoxy-delta(8)-tetrahydrocannabinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Acetoxy-delta(8)-tetrahydrocannabinol
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11-Acetoxy-delta(8)-tetrahydrocannabinol
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Reactant of Route 5
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Reactant of Route 6
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